
3-(4-Phenylpiperazin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenylpiperazin-1-yl)propanenitrile, also known as PPN, is a chemical compound that has been widely used in scientific research for its unique properties. PPN is a piperazine derivative that has been synthesized through various methods and has been used in the development of new drugs and therapies.
Mécanisme D'action
3-(4-Phenylpiperazin-1-yl)propanenitrile acts as a dopamine receptor agonist, meaning that it binds to dopamine receptors and activates them. This leads to an increase in dopamine signaling, which can have various effects on behavior and cognition. 3-(4-Phenylpiperazin-1-yl)propanenitrile has been found to increase locomotor activity and improve cognitive function in animal models.
Effets Biochimiques Et Physiologiques
3-(4-Phenylpiperazin-1-yl)propanenitrile has been shown to have various biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake. 3-(4-Phenylpiperazin-1-yl)propanenitrile has also been found to increase the release of other neurotransmitters such as norepinephrine and serotonin. 3-(4-Phenylpiperazin-1-yl)propanenitrile has been shown to have a stimulant-like effect on behavior and can increase locomotor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Phenylpiperazin-1-yl)propanenitrile has several advantages for lab experiments, including its high affinity for dopamine receptors and its ability to cross the blood-brain barrier. 3-(4-Phenylpiperazin-1-yl)propanenitrile has also been found to be relatively safe and non-toxic in animal models. However, 3-(4-Phenylpiperazin-1-yl)propanenitrile has some limitations, including its potential for abuse and its limited solubility in water.
Orientations Futures
For the use of 3-(4-Phenylpiperazin-1-yl)propanenitrile in scientific research include the development of new drugs for the treatment of neurological disorders and the study of the effects of dopamine on behavior and cognition.
Méthodes De Synthèse
3-(4-Phenylpiperazin-1-yl)propanenitrile can be synthesized through different methods, including the reaction of 4-phenylpiperazine with acrylonitrile in the presence of a base or the reaction of 1-benzyl-4-phenylpiperazine with acrylonitrile. The latter method yields a higher yield of 3-(4-Phenylpiperazin-1-yl)propanenitrile and is often preferred. The reaction occurs through a nucleophilic addition of the piperazine nitrogen to the carbon-carbon double bond of acrylonitrile, followed by a cyclization reaction to form the piperazine ring.
Applications De Recherche Scientifique
3-(4-Phenylpiperazin-1-yl)propanenitrile has been used extensively in scientific research, especially in the field of pharmacology. 3-(4-Phenylpiperazin-1-yl)propanenitrile has been found to have a high affinity for dopamine receptors and has been used to study the effects of dopamine on behavior and cognition. 3-(4-Phenylpiperazin-1-yl)propanenitrile has also been used in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
18505-84-5 |
|---|---|
Nom du produit |
3-(4-Phenylpiperazin-1-yl)propanenitrile |
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(4-phenylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H17N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,8-12H2 |
Clé InChI |
KTXUJUPSPCFJME-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC#N)C2=CC=CC=C2 |
SMILES canonique |
C1CN(CCN1CCC#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



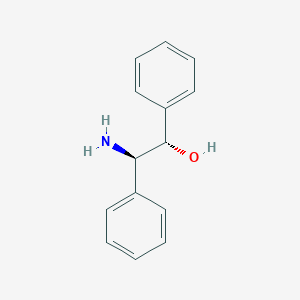
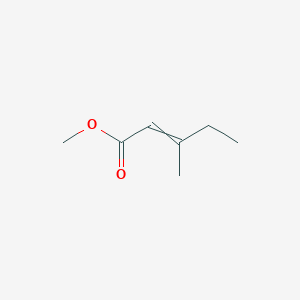
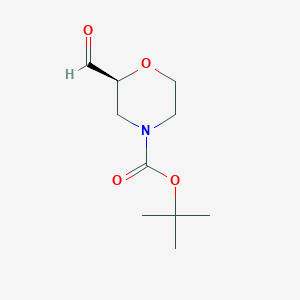


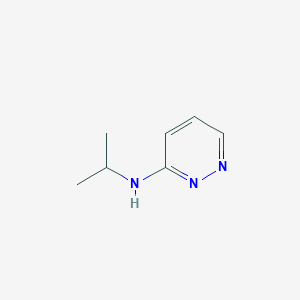


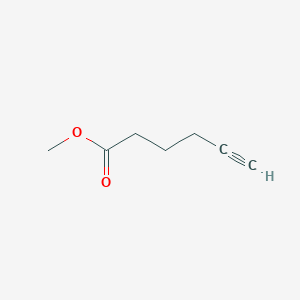
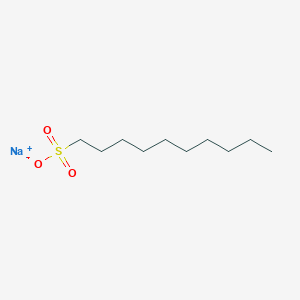
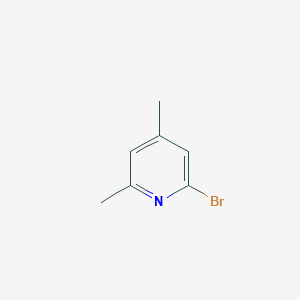

![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)
